molecular formula C17H17ClN2O4S B2358395 N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine CAS No. 883248-59-7

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

Cat. No. B2358395
M. Wt: 380.84
InChI Key: YZDGRRIEDRXLBD-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Sulfonamide Derivatives

    A key area of research involves the synthesis of sulfonamide derivatives, which have shown potential in various biological applications. One study detailed the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid. These compounds were found to possess anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).

  • Transition-Metal-Free Intermolecular Amination

    Another significant application involves the transition-metal-free intermolecular amination of sp3 C-H bonds with sulfonamides. This methodology enables the generation of valuable nitrogen-containing compounds, underscoring the importance of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine as an intermediate in organic synthesis (Fan et al., 2009).

  • Fluorinated Heterocyclic Compounds Synthesis

    Research also extends to the photochemical synthesis of fluorinated heterocyclic compounds, such as 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles. These findings demonstrate the utility of N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine in the synthesis of compounds with potential electronic and photonic applications (Buscemi et al., 2001).

Catalysis and Chemical Transformations

  • Catalytic Aminohydroxylation and Aziridination

    The compound has been explored as a nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This research emphasizes its role in facilitating the synthesis of a wide range of nitrogen-containing compounds, crucial for pharmaceutical development (Gontcharov et al., 1999).

  • Metal-Free Domino Reaction

    A metal-free three-component domino reaction involving N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This strategy is notable for its excellent functional group tolerance and efficiency, making it valuable in the synthesis of heterocyclic compounds (Cui et al., 2018).

properties

IUPAC Name

N-butan-2-yl-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-3-11(2)19-16-17(20-15(24-16)14-5-4-10-23-14)25(21,22)13-8-6-12(18)7-9-13/h4-11,19H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGRRIEDRXLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

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